![molecular formula C14H21NO B1394695 3-[3-(Benzyloxy)propyl]pyrrolidin CAS No. 1219967-44-8](/img/structure/B1394695.png)
3-[3-(Benzyloxy)propyl]pyrrolidin
Übersicht
Beschreibung
“3-[3-(Benzyloxy)propyl]pyrrolidine” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidines involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives . A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed .Molecular Structure Analysis
Pyrrolidine alkaloids possess a five-membered nitrogen-containing ring . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
The reaction of “3-[3-(Benzyloxy)propyl]pyrrolidine” involves a relay mechanism involving O-H insertion onto the α-imino Rh(II)-carbene, [3,3]-sigmatropic rearrangement, dipole formation through Pd(0)-catalyzed decarboxylation, and intramolecular N-allylation .Wissenschaftliche Forschungsanwendungen
Pyrrolizidin-Alkaloide
Pyrrolizidin-Alkaloide sind eine Klasse von Verbindungen, zu denen auch „3-[3-(Benzyloxy)propyl]pyrrolidin“ gehört. Sie wurden auf ihr Vorkommen, ihre Biologie und ihre chemische Synthese untersucht . Diese Alkaloide wurden in verschiedenen Quellen gefunden und zeigen signifikante biologische Aktivitäten, darunter antioxidative, entzündungshemmende, antibakterielle, antifungale, antiparasitäre und anthelmintische, krebshemmende, antihyperglykämische, organschützende und neuropharmakologische Aktivitäten .
Anti-Angina-Effekte
Eine der Anwendungen von „this compound“ ist seine potenzielle Verwendung bei der Behandlung von Angina pectoris. Es wurde gezeigt, dass es bei bestimmten Dosen bei Versuchstieren eine antianginale Wirkung zeigt .
PPARα/γ-Funktionsaktivitäten
Die Oxybenzylpyrrolidin-Säure-Serie, zu der auch „this compound“ gehört, wurde auf ihr Gleichgewicht der PPARα/γ-Funktionsaktivitäten untersucht. Diese Aktivitäten sind wichtig für die Regulation des Lipidstoffwechsels und der Glukosehomöostase .
Toxizitätsstudien
Pyrrolidin-Alkaloide, einschließlich „this compound“, wurden auf ihre potenziellen toxischen Wirkungen untersucht. Einige Alkaloide wurden als toxisch für tierische Organe identifiziert .
Arzneimittelforschung und -entwicklung
Pyrrolidin-Alkaloide werden als potenzielle Quellen für pharmakologisch aktive Leitverbindungen angesehen. Sie können in der traditionellen und modernen Medizin eingesetzt werden oder als Leitverbindungen für die Arzneimittelforschung und -entwicklung dienen .
Studien zur biologischen Aktivität
Die biologischen Aktivitäten von Pyrrolidin-Alkaloiden wurden umfassend untersucht. Es wurde gezeigt, dass sie mehrere wichtige biologische Aktivitäten besitzen, darunter antioxidative, entzündungshemmende, antibakterielle, antifungale, antiparasitäre und anthelmintische, krebshemmende, antihyperglykämische, organschützende und neuropharmakologische Aktivitäten .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3-phenylmethoxypropyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-5-14(6-3-1)12-16-10-4-7-13-8-9-15-11-13/h1-3,5-6,13,15H,4,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZLYBFWCINLDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CCCOCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801285140 | |
| Record name | 3-[3-(Phenylmethoxy)propyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801285140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219967-44-8 | |
| Record name | 3-[3-(Phenylmethoxy)propyl]pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219967-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[3-(Phenylmethoxy)propyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801285140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



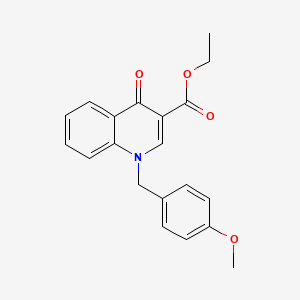

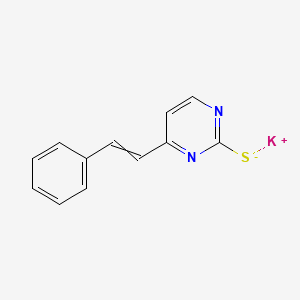
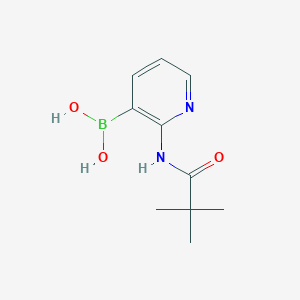
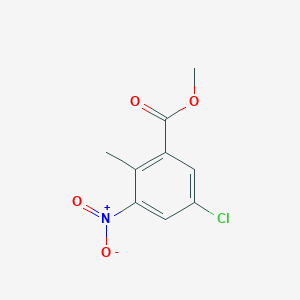

![4-Oxo-4-{[4-(propionylamino)phenyl]amino}-2-butenoic acid](/img/structure/B1394625.png)
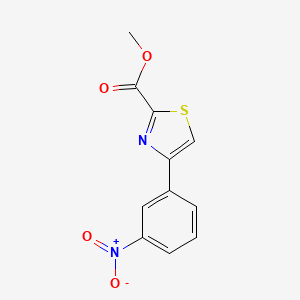
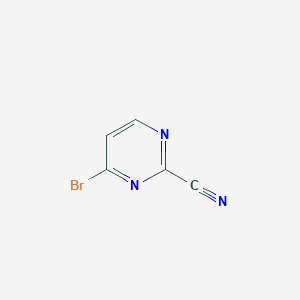
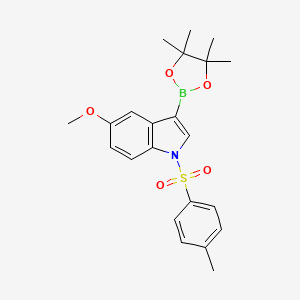
![{[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate](/img/structure/B1394633.png)

![3-Iodo-1h-pyrazolo[3,4-c]pyridine](/img/structure/B1394635.png)
